![molecular formula C19H23N3O3S B2990969 N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide CAS No. 294885-65-7](/img/structure/B2990969.png)
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound. It is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Synthesis Analysis
The synthesis of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide and its derivatives involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide and its derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antimicrobial Activity
The compound has shown significant antibacterial and antifungal activity, comparable to standard treatments . This suggests its potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.
Molecular Docking Studies
Molecular docking studies have been conducted using the crystal structure of oxidoreductase enzymes. These studies help in understanding the interaction of the compound with bacterial proteins, which is crucial for designing inhibitors that can block bacterial metabolism .
Anticancer Potential
Coumarins, which are structurally related to this compound, have been reported to exhibit anticancer properties. The inclusion of a piperazine moiety, as seen in this compound, could potentially enhance these properties, making it a candidate for anticancer drug development .
Anti-HIV Activity
Similar compounds have been studied for their potential anti-HIV activity. The structural features of “N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide” could be explored to develop new therapeutic agents against HIV .
Anticoagulant Properties
The related coumarin compounds have been known to possess anticoagulant effects. Research into the piperazine derivatives could lead to the development of new anticoagulant drugs, which are essential for preventing blood clots .
Antioxidant and Anti-inflammatory Activity
Compounds with similar structures have shown antioxidant and anti-inflammatory activities. This compound could be investigated further to assess its efficacy in treating oxidative stress and inflammation-related conditions .
Role in Drug Discovery
The compound’s structure, featuring a benzylpiperazine moiety, has drawn attention in drug discovery due to its potential to improve bioactivity. It could serve as a scaffold for the development of drugs with enhanced pharmacological profiles .
Human Carbonic Anhydrase Inhibitor
It has been designed as an effective inhibitor of human carbonic anhydrase, which is involved in various physiological processes. The compound could be used to develop selective inhibitors for different isoforms of this enzyme, which is relevant in conditions like glaucoma, epilepsy, and cancer .
Mechanism of Action
properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-16(23)20-18-7-9-19(10-8-18)26(24,25)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYRIUKFVOLMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.